molecular formula C19H12FN3O B4338575 3-amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile

3-amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile

Cat. No.: B4338575
M. Wt: 317.3 g/mol
InChI Key: SPUMCZWWIDQDBV-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyranoquinoline core and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and efficiency. The process may also include purification steps to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, which can be further studied for their properties and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Researchers may investigate its effects on various biological targets to develop new therapeutic agents.

Industry: In industry, this compound may be used in the development of new materials or as a component in chemical processes. Its unique properties can contribute to advancements in various industrial applications.

Mechanism of Action

The mechanism by which 3-amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of certain pathways, resulting in the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride

  • N-({(2S)-1-[(3R)-3-amino-4-(2-fluorophenyl)butanoyl]pyrrolidin-2-yl}methoxy)carbonyl)propan-2-amine

Uniqueness: 3-Amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile stands out due to its pyranoquinoline core, which is less common compared to other similar compounds

Properties

IUPAC Name

3-amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O/c20-14-6-2-1-4-11(14)17-13(10-21)19(22)24-16-8-7-15-12(18(16)17)5-3-9-23-15/h1-9,17H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUMCZWWIDQDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2C4=C(C=C3)N=CC=C4)N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile
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3-amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile
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3-amino-1-(2-fluorophenyl)-1H-pyrano[3,2-f]quinoline-2-carbonitrile

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